N-[2-(3-ethoxyphenoxy)ethyl]-1,2-ethanediamine oxalate
Overview
Description
N-[2-(3-ethoxyphenoxy)ethyl]-1,2-ethanediamine oxalate is a useful research compound. Its molecular formula is C14H22N2O6 and its molecular weight is 314.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.14778643 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Science
Syntheses of Cyclic Hydroxamic Acids and Lactams
Research by Hartenstein and Sicker (1993) explored the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, which shares similarities in synthetic routes with N-[2-(3-ethoxyphenoxy)ethyl]-1,2-ethanediamine oxalate. Such studies are crucial for developing new synthetic methodologies that could be applied to a wide range of chemical compounds for pharmaceutical and material science applications (H. Hartenstein & D. Sicker, 1993).
Layered Gallophosphate-Oxalate Materials
Mrak et al. (2003) discussed the synthesis, structural, and spectroscopic properties of new layered gallophosphate-oxalate materials using ethylenediamine and oxalic acid as structure-directing agents. This research is significant for understanding how similar ethylenediamine-based compounds can be used in the development of new materials with potential applications in catalysis, adsorption, and separation technologies (Maja Mrak et al., 2003).
Catalysis and Environmental Applications
Fe(III)-Oxalate Complexes in Photolysis
Liu et al. (2010) studied the role of Fe(III)-oxalate complexes in the photolysis of aqueous alkylphenol ethoxylates under simulated sunlight conditions. This research offers insights into how similar oxalate-containing compounds might behave in environmental processes or be utilized in the degradation of pollutants through advanced oxidation processes (Guangming Liu et al., 2010).
Chemical Synthesis and Reactions
Reductive Coupling for Asymmetric Synthesis
The research by Hong et al. (2007) on catalytic hydrogenation for the reductive coupling of 1,3-enynes to glyoxalates, leading to asymmetric synthesis of β,γ-unsaturated α-hydroxy esters, demonstrates the importance of ethylenediamine derivatives in facilitating enantioselective chemical transformations. This area might reveal potential applications of this compound in asymmetric synthesis and organic chemistry (Young‐Taek Hong et al., 2007).
Properties
IUPAC Name |
N'-[2-(3-ethoxyphenoxy)ethyl]ethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2.C2H2O4/c1-2-15-11-4-3-5-12(10-11)16-9-8-14-7-6-13;3-1(4)2(5)6/h3-5,10,14H,2,6-9,13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEAXMHTNWRHAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCNCCN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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